Rufast

Description

Contextualization within Pyrethroid Insecticides

Acrinathrin (B52264) is a synthetic pyrethroid, a class of insecticides derived from naturally occurring pyrethrins (B594832) found in Chrysanthemum cinerariaefolium flowers herts.ac.ukhep.com.cnnih.gov. Pyrethroids are recognized for their high insecticidal activity, primarily by acting as neurotoxins that modulate voltage-sensitive sodium channels in insects, leading to paralysis and eventual death herts.ac.ukontosight.ai. Acrinathrin distinguishes itself within this class due to its unique chemical structure, specifically possessing a (Z)-acrylic acid moiety in its acid side chain, which contributes to its potent miticidal properties nih.gov. It is effective against a broad spectrum of pests, including those that may exhibit resistance to other insecticide types ontosight.ai.

Historical Development and Discovery of Rufast (Acrinathrin)

The development of synthetic pyrethroids began with the invention of allethrin (B1665230) by the USDA in 1949, commercialized in 1953, marking a pivotal moment in insecticide chemistry nih.govnih.govmdpi.com. This initial discovery spurred extensive research into structural modifications of natural pyrethrins to enhance their stability and insecticidal efficacy nih.govnih.gov. Acrinathrin, identified by the reference RU 38702, emerged later as a result of these ongoing efforts, being first introduced in France in 1990 herts.ac.uk. Its creation represents an advancement in pyrethroid chemistry, incorporating a structurally unique (Z)-acrylic acid in its acid side chain to achieve specific biological properties, particularly its high miticidal activity nih.gov.

Significance of this compound (Acrinathrin) in Contemporary Agricultural Pest Management Research

Acrinathrin holds considerable significance in current agricultural pest management research due to its effectiveness against a diverse array of insect and mite pests. It is applied in agricultural settings to control pests such as psyllids, two-spotted spider mites, thrips, leafminers, and aphids, with documented applications on crops like potatoes, tomatoes, French beans, and runner beans herts.ac.uk. Beyond traditional crop protection, Acrinathrin is also utilized in apiculture for controlling Varroa jacobsoni mites, although the development of resistance in mite populations is a recognized challenge in this area of research wikipedia.orgtargetmol.comtargetmol.com.

Contemporary research often explores strategies to optimize Acrinathrin's efficacy and manage resistance. For instance, studies have demonstrated synergistic interactions between Acrinathrin and certain carbamates, such as pirimicarb (B1678450), oxamyl, and propamocarb (B29037) bioone.org. This synergy has been observed to enhance Acrinathrin's toxicity, particularly in resistant strains of Western flower thrips (Frankliniella occidentalis), suggesting potential for improved pest control through combination treatments bioone.org.

Furthermore, academic research focuses on the environmental fate and residue analysis of Acrinathrin in agricultural produce and the wider environment. Studies investigate the reduction of Acrinathrin residues in crops through processing methods like washing and boiling. For example, research on green beans indicated that washing resulted in a processing factor of 0.59 for Acrinathrin, while boiling showed factors ranging between 0.50 and 0.72, implying a reduction in residue levels during household preparation researchgate.net. These findings contribute to understanding consumer exposure and informing regulatory guidelines.

Table 1: Processing Factors for Acrinathrin Residues in Green Beans

| Processing Method | Processing Factor (Acrinathrin) |

| Washing | 0.59 |

| Boiling | 0.50 - 0.72 |

Research also addresses regulatory aspects, including the modification of Maximum Residue Levels (MRLs) for Acrinathrin in various crops like peaches, sweet peppers, and lettuce, based on comprehensive risk assessments europa.eunih.gov. Environmental research highlights Acrinathrin's contribution to cumulative water toxicity in aquatic ecosystems, underscoring the importance of ongoing studies into its environmental impact and sustainable application practices frontiersin.org.

Structure

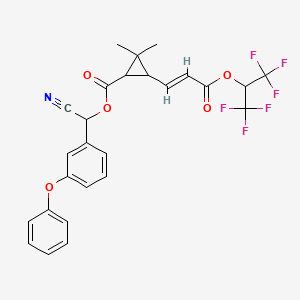

2D Structure

3D Structure

Properties

CAS No. |

103833-18-7 |

|---|---|

Molecular Formula |

C26H21F6NO5 |

Molecular Weight |

541.4 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-[(E)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11+ |

InChI Key |

YLFSVIMMRPNPFK-VAWYXSNFSA-N |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C |

Isomeric SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C/C(=O)OC(C(F)(F)F)C(F)(F)F)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C |

Appearance |

Solid powder |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acrinathrin; Rufast; RU 38702; RU-38702; RU38702; |

Origin of Product |

United States |

Molecular and Structural Basis of Rufast Acrinathrin Bioactivity

Stereochemical Configuration and Isomerism of Acrinathrin (B52264)

Acrinathrin is distinguished by its precise stereochemical configuration, being marketed as a single enantiomer wikipedia.org. This specificity is crucial given that pyrethroids often possess multiple stereogenic centers, and their biological activities are highly stereoselective wikipedia.orgmade-in-china.com.

Acrinathrin features three chiral centers and one double bond with a defined configuration wikipedia.orgherts.ac.uk. This structural complexity theoretically allows for 16 possible isomers, including eight enantiomeric pairs wikipedia.org. The specific active stereoisomer of Acrinathrin is characterized by an (S)-configuration at the cyanophenoxyphenylmethyl group, a (1R,3S)-configuration on the cyclopropane (B1198618) ring, and a (Z)-configuration at the double bond uni.luherts.ac.ukflybase.orgfishersci.nofishersci.cafishersci.no. Notably, the cyclopropane ring exhibits a cis-stereochemistry wikipedia.orgwikipedia.org.

The stereochemical integrity of Acrinathrin is significant for its efficacy. However, it is susceptible to isomerization, particularly under sunlight, which can lead to the formation of up to 15 different isomers wikipedia.org. This isomerization can complicate the definition of residues in environmental and agricultural contexts wikipedia.org.

| Stereochemical Feature | Description |

|---|---|

| Overall Form | Single enantiomer wikipedia.org |

| Chiral Centers | 3 wikipedia.orgherts.ac.uk |

| Double Bond Configuration | (Z)-configuration uni.luherts.ac.ukflybase.orgfishersci.nofishersci.cafishersci.no |

| Cyclopropane Ring Stereochemistry | (1R,3S)-configuration, cis-stereochemistry uni.luwikipedia.orgherts.ac.ukflybase.orgfishersci.nofishersci.cafishersci.nowikipedia.org |

| Cyanophenoxyphenylmethyl Group Stereochemistry | (S)-configuration uni.luherts.ac.ukflybase.orgfishersci.nofishersci.cafishersci.no |

| Total Possible Isomers | 16 (8 enantiomeric pairs) wikipedia.org |

Analysis of Unique Structural Moieties and their Influence on Bioactivity

Acrinathrin's distinct insecticidal and acaricidal properties are directly attributable to its unique structural moieties. The compound is composed of three primary structural elements: a cyclopropane core, a fluorinated alkoxy group, and a cyanophenoxybenzyl ester moiety wikipedia.orgherts.ac.ukfishersci.ca.

A key distinguishing feature of Acrinathrin among pyrethroids is the presence of a carboxylic ester moiety within the vinyl part of the acid, coupled with a cis-configuration around the double bond wikipedia.org. The (Z)-acrylic acid side chain is particularly important, contributing significantly to its high miticidal activity wikipedia.org.

Furthermore, Acrinathrin belongs to the Type II pyrethroids due to the inclusion of an α-cyano group on its alcohol moiety made-in-china.comfishersci.pt. This α-cyano group is known to substantially enhance the insecticidal potency of pyrethroid compounds made-in-china.comfishersci.pt. The fluorinated alkoxy group, derived from hexafluoro-2-propanol, also represents a unique chemical signature of Acrinathrin uni.lufishersci.ca. These specific structural elements collectively contribute to Acrinathrin's highly selective spectrum of action, providing superior efficacy against certain pest species, particularly thrips and mites wikipedia.org.

Structure-Activity Relationship Studies of Acrinathrin Analogues

The acid moiety of pyrethroids demonstrates a remarkable tolerance to various substitutions, both steric and electronic, without a complete loss of insecticidal activity fishersci.pt. Acrinathrin's acid moiety is structurally similar to chrysanthemum acid, characterized by a cis-stereochemistry on the cyclopropane ring and a carboxy group positioned on the α,β-disubstituted Z-C=C double bond wikipedia.org. Alterations to the fundamental acid and alcohol moieties of pyrethroids, including changes in the identity and placement of halogenated and hydrophobic chemical groups, as well as variations in their stereochemical arrangement, can significantly impact their insecticidal activity made-in-china.com.

Elucidation of Rufast Acrinathrin Mode of Action at the Cellular and Subcellular Level

Neurophysiological Disruption via Voltage-Gated Sodium Channel Modulation

Acrinathrin (B52264) functions as a neurotoxin, with its principal target being the voltage-gated sodium channels (VGSCs) located in the neuronal membranes of insects and mites. herts.ac.ukirac-online.orgt3db.cagla.ac.uknih.govirac-online.orgnih.govnih.gov Pyrethroids, including acrinathrin, bind to these channels, preventing their normal transition from an activated (ion-conducting) to an inactivated (non-conducting) state. nih.gov This interaction leads to a prolonged opening of the sodium channels, disrupting the normal flow of sodium ions across the membrane. gla.ac.uknih.gov The sustained open state of the channels results in continuous nerve firing and repetitive neuronal discharge. t3db.cagla.ac.uk This excessive and uncontrolled electrical activity in the nervous system leads to hyperexcitation, ultimately causing paralysis and the eventual death of the affected organism. t3db.ca The core mechanism involves the stabilization of the open conformation of the sodium channel by the pyrethroid molecule. nih.govresearchgate.net

Biophysical Characterization of Acrinathrin Binding to Neuronal Membranes

The binding of pyrethroids, such as acrinathrin, to neuronal membranes is a critical aspect of their mechanism. These compounds are thought to bind within the lipid phase of the membrane, in close proximity to the sodium channel, thereby altering its kinetics. t3db.ca Computational modeling and molecular docking studies have predicted that pyrethroids bind to a specific lipid-accessible cavity within the voltage-gated sodium channel. researchgate.net Key regions implicated in this binding include the linker helix connecting the S4 and S5 segments in domain II (IIL45), and the IIS5 and IIIS6 helices of the channel protein. nih.govresearchgate.netpnas.org

Research suggests the existence of dual receptor sites for pyrethroids on insect sodium channels, offering a more comprehensive understanding of their action and resistance mechanisms. nih.govpnas.org One proposed model describes a binding site, referred to as Site 1, formed by the IIL45–IIS5–IIIS6 triangle. pnas.org The differential sensitivity of insect versus mammalian sodium channels to pyrethroids can be partly attributed to variations in specific residues within these binding regions, which are not conserved across arthropod and non-arthropod species. researchgate.net

Methodologies for In Vitro and In Silico Mode of Action Investigations

Investigating the precise mode of action of compounds like acrinathrin requires a combination of experimental and computational approaches.

In Vitro Investigations:

Electrophysiology: Techniques such as Two-Electrode Voltage Clamp (TEVC) electrophysiology are fundamental for studying the functional properties of ion channels. bbk.ac.uk These methods allow researchers to directly measure and characterize the electrical currents flowing through ion channels in isolated cells or tissues, providing insights into how acrinathrin alters neuronal excitability. bbk.ac.uknottingham.ac.uk

Cellular and Tissue Studies: In vitro studies involve conducting experiments in controlled laboratory settings using isolated cells or tissues. These controlled environments facilitate the detailed observation of cellular responses to acrinathrin without the complexities of a whole organism.

Bioassays: Laboratory bioassays, including vial tests, are widely used to evaluate the efficacy of miticides and insecticides, and to study the development of resistance in target pest populations. plos.org

In Silico Investigations:

Molecular Docking and Modeling: Computational methods, such as molecular docking and computer modeling, are employed to predict the atomic-level details of how acrinathrin interacts with its target proteins, particularly voltage-gated sodium channels. nih.govresearchgate.netpnas.orgresearchgate.net These simulations can identify potential binding sites and characterize the nature of ligand-channel interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are developed to establish relationships between the chemical structure of a compound and its biological activity or toxicity. nih.gov By analyzing molecular descriptors, QSAR models can predict the toxicity profile of acrinathrin and its analogs, aiding in understanding structure-activity relationships. nih.gov

Ecological and Entomological Research on Rufast Acrinathrin Target Spectrum and Selectivity

Spectrum of Insecticidal and Acaricidal Activity of Rufast (Acrinathrin)

This compound (Acrinathrin) exhibits a broad spectrum of activity against a range of insect and mite pests, making it a valuable tool in integrated pest management strategies. It is particularly noted for its superior efficacy against thrips and various mite species wikipedia.org. Beyond these, Acrinathrin (B52264) also demonstrates significant activity against other phytophagous pests, including those with piercing mouthparts and certain lepidopteran insects wikipedia.org.

Key pests effectively controlled by this compound (Acrinathrin) include:

Two-spotted spider mites (Tetranychus urticae) wikipedia.orgherts.ac.uk

Western flower thrips (Frankliniella occidentalis) wikipedia.orgherts.ac.uk

Aphids (Aphididae family) wikipedia.orgwikipedia.org

Leafminers (Liriomyza spp.) wikipedia.orgwikipedia.org

Psyllids wikipedia.orgwikipedia.org

Leafhoppers (Empoasca spp.) wikipedia.org

This compound is applied across a diverse array of agricultural crops, including cotton, various vegetables, fruit trees, soybeans, corn, tea, grapes, citrus, and tobacco wikipedia.org.

Table 1: Key Pests Targeted by this compound (Acrinathrin)

| Pest Category | Specific Examples |

| Mites | Two-spotted spider mites (Tetranychus urticae) wikipedia.orgherts.ac.uk |

| Thrips | Western flower thrips (Frankliniella occidentalis) wikipedia.orgherts.ac.uk |

| Aphids | Aphididae family wikipedia.orgwikipedia.org |

| Leafminers | Liriomyza spp. wikipedia.orgwikipedia.org |

| Psyllids | Psyllid species wikipedia.orgwikipedia.org |

| Leafhoppers | Empoasca spp. wikipedia.org |

| Lepidopteran Pests | Certain lepidopteran species wikipedia.org |

Mechanisms Underlying Target Organism Specificity and Differential Efficacy

Acrinathrin functions as a neurotoxin, primarily acting as a sodium channel modulator wikipedia.org. Its mechanism of action involves binding to the voltage-gated sodium channels within the nerve cells of target insects and mites. This binding leads to a prolonged opening of these channels, resulting in continuous nerve firing. This sustained neural activity ultimately causes paralysis and subsequent death of the pest herts.ac.ukwikipedia.orgwikipedia.org.

The specificity of Acrinathrin, particularly its pronounced efficacy against thrips and mite species, is attributed to its unique chemical architecture. The presence of a cis-configuration around the double bond and a specific carboxylic ester moiety in the vinyl part of the acid are crucial structural features that contribute to its high selectivity wikipedia.org.

Despite its effectiveness, resistance to Acrinathrin has been observed in certain pest populations, notably in Frankliniella occidentalis (Western Flower Thrips) and Varroa mites herts.ac.ukflybase.org. Research indicates that cytochrome P450-mediated detoxification is a major mechanism contributing to insecticide resistance in F. occidentalis. Studies have identified specific genes, such as CYP6EB1 and CYP6EC1, which are over-expressed in resistant populations of this thrips, suggesting their role in metabolic detoxification of Acrinathrin flybase.orgherts.ac.uk. In the case of Varroa mites, cross-resistance to Acrinathrin has been linked to shared sodium channel targets with other pyrethroid acaricides like tau-fluvalinate (B143150) herts.ac.uk.

Comparative Efficacy Studies of this compound (Acrinathrin) Against Key Agricultural Pests

Numerous studies have evaluated the efficacy of this compound (Acrinathrin) in comparison to other insecticides and acaricides against various agricultural pests.

Efficacy against Scaphoideus titanus Field and semi-field trials investigating the control of Scaphoideus titanus nymphs have shown that Acrinathrin delivers high mortality rates and exhibits significant residual effects. In comparative studies, Acrinathrin often demonstrated superior performance, causing mortality rates exceeding 80% at three days post-application and maintaining significant residual activity even under field conditions, where other pyrethroids experienced a decline in efficacy due to factors like high temperatures wikipedia.org.

Table 2: Comparative Mortality Rates of Insecticides Against Scaphoideus titanus Nymphs (3 Days Post-Application)

| Insecticide | Mortality Rate (%) (Approximate) wikipedia.org |

| Acrinathrin | >80 |

| Deltamethrin (B41696) | High (effective) |

| Etofenprox | High (effective) |

| Lambda-cyhalothrin | Effective |

| Tau-fluvalinate | Effective |

| Acetamiprid | Less effective than Acrinathrin |

| Sulfoxaflor | Effective |

| Pyrethrins (B594832) (Organic) | Poor |

Efficacy against Cotton Tetranychid Mites Research into the control of cotton tetranychid mites has revealed that Acrinathrin, when used in combination with other acaricides such as spirodiclofen, exhibits synergistic effects. This synergistic action leads to improved preventive effects compared to the application of either compound alone, suggesting that combination strategies can enhance pest control and potentially aid in resistance management wikipedia.org.

Table 3: Synergistic Effect of Acrinathrin and Spirodiclofen on Cotton Tetranychid Mites (Preventive Effect)

| Treatment Combination | 1 Day Preventive Effect (%) wikipedia.org | 7 Days Preventive Effect (%) wikipedia.org | 15 Days Preventive Effect (%) wikipedia.org |

| Spirodiclofen (single) | 48 | 85 | Not available |

| Acrinathrin (single) | 72 | Not available | 73 |

| Spirodiclofen + Acrinathrin (Composite) | 85-90 | 92-95 | 91-93 |

Efficacy against Spodoptera litura (Armyworm) In laboratory studies evaluating the comparative toxicity of various insecticides against fifth instar Spodoptera litura larvae, Acrinathrin (as Ardent 5EC) demonstrated effectiveness. While other insecticides like lufenuron (B1675420) and chlorpyrifos (B1668852) showed higher efficacy in some assessments, Acrinathrin was still identified as a valuable component in the control of this polyphagous pest flybase.org.

Table 4: Comparative Toxicity (LC50) of Insecticides Against Spodoptera litura Larvae (ppm) flybase.org

| Insecticide (Formulation) | LC50 (ppm) (Approximate) flybase.org |

| Lufenuron (Match 5%EC) | 226.08 |

| Chlorpyrifos (Lorsban 40EC) | 235.7 |

| Spinetoram (XDE 12%SC) | 240.4 |

| Acrinathrin (Ardent 5%EC) | 266.6 |

| Lambda-cyhalothrin (Proaxis 60CS) | 414.3 |

| Emamectin benzoate (B1203000) (Timer 1.9EC) | 432.6 |

| Thiodicarb (Larvin 80DF) | 500.9 |

| Flubendiamide (Belt 48SC) | 588.7 |

Insecticide Resistance Development and Management Strategies Pertaining to Rufast Acrinathrin

Phenotypic Characterization of Acrinathrin (B52264) Resistance in Pest Populations

The development of resistance to acrinathrin has been phenotypically characterized in several key agricultural pests, demonstrating varying levels of reduced susceptibility.

Frankliniella occidentalis (Western Flower Thrips) Studies on Frankliniella occidentalis have revealed significant resistance to acrinathrin. A laboratory-selected strain of F. occidentalis from Almeria, Spain, exhibited a high level of resistance, with a 43-fold increase in LC50 values compared to susceptible strains. thegoodscentscompany.com Field populations from Murcia, Spain, also showed moderate resistance, with resistance ratios (RR) at LC50 ranging from 10 to 30. thegoodscentscompany.com Furthermore, a population from Antalya, Turkey, selected for spinosad resistance, demonstrated a 15-fold cross-resistance to acrinathrin. nih.gov

Phenotypic characterization has also highlighted differences in susceptibility across life stages. In susceptible strains of F. occidentalis, second-instar larvae were found to be significantly less susceptible to acrinathrin than adults, showing an 180-fold difference in LC50 ratios. herts.ac.uk However, in laboratory-selected resistant strains, this difference diminished considerably, with the larvae-to-adult LC50 ratio for acrinathrin decreasing to 2.0-fold, indicating that resistance levels increased for both larvae and adults, making larvae comparatively more susceptible in highly resistant populations. herts.ac.uk

Tetranychus urticae (Two-Spotted Spider Mite) Tetranychus urticae populations have also developed high levels of acrinathrin resistance. In Cyprus, field populations displayed significantly high resistance, with the highest resistance ratio at LC50 recorded at 903 in a field bean population. herts.ac.uk A Korean apple T. urticae strain exhibited similar resistance levels, with an RR of 329. herts.ac.uk

Varroa destructor (Varroa Mite) Resistance to acrinathrin has also been observed in the parasitic mite Varroa destructor. Mites collected from the Kyvalka site in Czechia were identified as resistant to acrinathrin. flybase.org

The observed resistance ratios (RR) for acrinathrin in various pest populations are summarized in the table below:

| Pest Species | Population Origin/Selection | Resistance Ratio (RR) at LC50 | Citation |

| Frankliniella occidentalis | Laboratory-selected (Almeria) | 43-fold | thegoodscentscompany.com |

| Frankliniella occidentalis | Field (Murcia) | 10-30-fold | thegoodscentscompany.com |

| Frankliniella occidentalis | Spinosad-selected (Antalya) | 15-fold | nih.gov |

| Tetranychus urticae | Field (Cyprus - field bean) | 903-fold | herts.ac.uk |

| Tetranychus urticae | Field (Korean apple) | 329-fold | herts.ac.uk |

| Varroa destructor | Field (Czechia - Kyvalka) | Resistant | flybase.org |

Biochemical Mechanisms of Resistance to Rufast (Acrinathrin)

Insecticide resistance often arises from various biochemical mechanisms that reduce the effective concentration of the insecticide at its target site. For acrinathrin, a pyrethroid, both metabolic detoxification and target-site insensitivity play crucial roles.

Enzymatic Detoxification Pathways Enhanced metabolic detoxification is a major route for insecticide resistance. wikipedia.org The primary enzyme systems implicated in acrinathrin resistance include:

Cytochrome P450 Monooxygenases (P450s): These enzymes are a dominant mechanism of resistance to acrinathrin in F. occidentalis. wikipedia.orgherts.ac.ukherts.ac.ukwikipedia.orgwikipedia.orgfishersci.ca Studies have shown that piperonyl butoxide (PBO), a known P450 inhibitor, can suppress acrinathrin resistance, indicating the involvement of P450-mediated detoxification. wikipedia.orgherts.ac.ukwikipedia.orgfishersci.ca Overexpression of specific P450 genes, such as CYP6EB1 and CYP6EC1, has been directly linked to acrinathrin resistance in F. occidentalis. herts.ac.ukfishersci.ca P450s are versatile enzymes capable of detoxifying a broad range of hydrophobic compounds, which can lead to cross-resistance across different insecticide classes. wikipedia.orgherts.ac.uk

Esterases: Increased esterase activity has been associated with pyrethroid resistance, including acrinathrin, in F. occidentalis populations. wikipedia.orgwikipedia.org While esterase activity contributes to resistance, it often acts in conjunction with other mechanisms rather than being the sole factor. wikipedia.org Synergists like S,S,S-tributyl phosphorotrithioate (DEF), an esterase inhibitor, are used to elucidate the role of these enzymes. wikipedia.orgfishersci.ca

Target-Site Insensitivity Beyond metabolic detoxification, alterations at the insecticide's target site can also confer resistance. Pyrethroids, including acrinathrin, primarily act by modulating voltage-gated sodium channels (Vssc), leading to neurotoxicity. pic.int Mutations in the Vssc gene can result in target-site insensitivity, a common mechanism known as kdr (knockdown resistance) or super-kdr. nih.govuni.lu For instance, in house flies (Musca domestica), the addition of the T929I mutation to the kdr (L1014F) mutation significantly enhanced resistance to acrinathrin by approximately 1000-fold. nih.gov

Genetic Basis of Acrinathrin Resistance and Molecular Markers

The genetic underpinnings of acrinathrin resistance involve specific genes and mutations, which can be detected using molecular markers.

In Frankliniella occidentalis, investigations into the genetic basis of acrinathrin resistance revealed that it is an autosomal trait, meaning it is not linked to sex chromosomes. thegoodscentscompany.com Furthermore, it is not influenced by maternal effects, and is expressed as a codominant trait, where both resistant and susceptible alleles contribute to the phenotype. thegoodscentscompany.com Evidence suggests that acrinathrin resistance in F. occidentalis is likely controlled by a single major locus. thegoodscentscompany.com

At the molecular level, the overexpression of detoxification genes, particularly those encoding cytochrome P450 monooxygenases (CYP), esterases, and glutathione (B108866) S-transferases (GST), is a well-established genetic basis for insecticide resistance. herts.ac.uk Specifically, the genes CYP6EB1 and CYP6EC1 have been identified as being overexpressed in acrinathrin-resistant F. occidentalis populations. herts.ac.ukfishersci.ca

For target-site resistance, mutations within the voltage-sensitive sodium channel (Vssc) gene are critical. Common kdr (L1014F) and super-kdr (M918T+L1014F) mutations are well-known for conferring pyrethroid resistance. nih.gov Novel Vssc mutations, such as D600N and T929I, have also been identified in resistant house fly populations, with the T929I mutation significantly increasing resistance to acrinathrin when present with the kdr mutation. nih.gov The identification of these specific genes and mutations allows for the development of molecular markers, which are invaluable tools for monitoring the evolution and spread of acrinathrin resistance in pest populations. uni.lu

Cross-Resistance Profiles with Other Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often from different chemical classes, due to shared resistance mechanisms. Metabolic resistance, particularly that mediated by cytochrome P450 monooxygenases, is a significant driver of cross-resistance. wikipedia.orgherts.ac.ukherts.ac.ukwikipedia.orgfishersci.caherts.ac.uknih.govuni.lu

In Frankliniella occidentalis, P450-mediated resistance to acrinathrin has been shown to confer cross-resistance to other insecticide classes, including carbamates such as formetanate (B1673542) and methiocarb, and other pyrethroids like deltamethrin (B41696). herts.ac.ukherts.ac.ukfishersci.ca This indicates a broad detoxification capacity in resistant thrips populations. However, the extent of cross-resistance can vary; for example, a spinosad-resistant F. occidentalis population exhibited 15-fold cross-resistance to acrinathrin but no cross-resistance to formetanate. nih.gov

In Tetranychus urticae, populations resistant to acrinathrin have also shown resistance to other acaricides with different modes of action, including abamectin, fenazaquin, and pirimiphos methyl. herts.ac.uk This suggests the presence of multiple resistance mechanisms or broad-spectrum detoxification pathways. Similarly, widespread multiple acaricide resistance has been reported in Rhipicephalus microplus, with resistance to cypermethrin, amitraz, chlorpyrifos (B1668852), ivermectin, and fipronil, highlighting the complex nature of cross-resistance in field populations. uni.lu

The concept of cross-resistance is fundamental to the Insecticide Resistance Action Committee (IRAC) mode of action classification, which groups insecticides by their shared target sites. herts.ac.ukuni.lu While target-site resistance typically confers cross-resistance within the same IRAC group, metabolic resistance mechanisms can lead to cross-resistance across multiple IRAC groups, necessitating careful consideration in resistance management strategies. herts.ac.uknih.govuni.lu

Resistance Management Strategies Integrating this compound (Acrinathrin)

Effective management of insecticide resistance, including that to this compound (acrinathrin), relies on a multi-faceted approach, primarily centered on Integrated Pest Management (IPM) strategies. This compound itself is considered suitable for IPM programs due to its selective spectrum of action. thegoodscentscompany.com

Key strategies for managing and delaying the development of resistance include:

Alternation and Rotation of Insecticide Modes of Action (MoA): A fundamental principle is to avoid repeated applications of insecticides with the same mode of action. herts.ac.ukwikipedia.orgciteab.comcnagrochem.com This involves alternating or rotating compounds from different IRAC MoA groups within a single growing season or across successive seasons. herts.ac.ukwikipedia.orgciteab.comcnagrochem.comwikipedia.org This approach minimizes continuous selection pressure on a single resistance mechanism. herts.ac.ukwikipedia.org

Use of Synergists: Synergists can be integrated to overcome or slow down the development of metabolic resistance. For instance, carbamate (B1207046) insecticides like pirimicarb (B1678450), oxamyl, propamocarb (B29037), methiocarb, carbofuran, and carbosulfan (B1218777) have been shown to synergize acrinathrin's toxicity in resistant F. occidentalis populations. wikipedia.orgherts.ac.ukwikipedia.org This synergism occurs by competitively inhibiting detoxification enzymes, particularly cytochrome P450 monooxygenases, thereby restoring the efficacy of acrinathrin. wikipedia.orgherts.ac.ukwikipedia.org

Integrated Pest Management (IPM) Practices: IPM programs incorporate a diverse range of control tactics to reduce reliance on chemical insecticides and promote sustainable pest management. thegoodscentscompany.comuni.luwikipedia.orgciteab.comcnagrochem.comfishersci.no These practices include:

Biological Control: Utilizing natural enemies such as predators and parasites to suppress pest populations. wikipedia.orgciteab.comcnagrochem.com

Cultural Practices: Implementing agricultural practices that reduce pest populations, such as crop rotation and managing crop earliness. wikipedia.orgciteab.comcnagrochem.com

Pest-Resistant Varieties: Planting crop varieties that are inherently resistant or tolerant to pest attack. wikipedia.orgciteab.comcnagrochem.com

Monitoring and Economic Thresholds: Regularly scouting crops for pests and applying insecticides only when pest populations reach economically damaging levels, rather than on a calendar-based schedule. uni.lucnagrochem.comwikipedia.org

Avoiding Unnecessary Applications: Judicious use of insecticides, adhering to recommended rates and application timings, and ensuring proper spray equipment calibration and coverage are crucial to prevent the rapid selection of resistant individuals. wikipedia.orgcnagrochem.comwikipedia.org

By combining these strategies, the development and spread of acrinathrin resistance can be delayed, preserving the effectiveness of this compound as a valuable tool in pest management programs.

Environmental Fate, Transport, and Degradation Pathways of Rufast Acrinathrin

Persistence and Mobility of Acrinathrin (B52264) in Soil Systems

The persistence and mobility of acrinathrin in soil are governed by its chemical properties and interactions with soil components. Acrinathrin exhibits moderate persistence in soil environments. herts.ac.uk Its potential for movement is limited due to its low aqueous solubility and strong tendency to adsorb to soil particles. herts.ac.uk

Laboratory studies have determined a soil adsorption coefficient (Kd) of 744 mL g⁻¹, which indicates strong binding to soil and consequently low mobility. herts.ac.uk The dissipation time for 90% of the substance (DT90) has been observed to range widely, from as short as 0.5 days to as long as 887 days, depending on environmental conditions. nih.gov Factors such as soil type, organic matter content, microbial activity, and climate play significant roles in its persistence. irrigationtoolbox.com For instance, pesticides generally show greater mobility in soils with low organic matter content. irrigationtoolbox.com

The strong adsorption to soil particles means that acrinathrin is unlikely to leach into groundwater. herts.ac.uk Studies on similar pyrethroids, such as deltamethrin (B41696), have shown that the vast majority (92-93%) of the applied chemical remains in the upper few centimeters of the soil column even after significant leaching events. researchgate.net This suggests that the primary mode of off-site transport for acrinathrin is more likely to be through soil erosion and runoff of soil particles to which it is bound, rather than through leaching in the dissolved phase. herts.ac.uk

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Soil Adsorption Coefficient (Kd) | 744 mL g⁻¹ | Low Mobility | herts.ac.uk |

| Dissipation Time (DT90) | 0.5 - 887 days | Variable Persistence | nih.gov |

Hydrolytic and Photolytic Degradation of Rufast (Acrinathrin) in Aqueous Environments

In aquatic systems, acrinathrin is subject to degradation through two primary abiotic processes: hydrolysis and photolysis. herts.ac.uk These processes are critical in determining its persistence and fate in water bodies. Laboratory studies indicate that acrinathrin degrades rapidly in aqueous environments. herts.ac.uk

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For pyrethroids like acrinathrin, the ester linkage is the most susceptible part of the molecule to hydrolysis. frontiersin.orgresearchgate.net This reaction breaks the molecule down into a carboxylic acid and an alcohol. The rate of hydrolysis is often dependent on the pH of the water, with degradation typically occurring more rapidly under alkaline (high pH) conditions. researchgate.netfao.org For example, the pyrethroid metofluthrin (B10177) is stable at acidic and neutral pH (4 and 7) but hydrolyzes with a half-life of 36.8 days at an alkaline pH of 9. ceek.jp

Photolysis , or photodegradation, is the breakdown of chemical compounds by light, particularly sunlight. nih.gov This process can induce characteristic reactions such as bond scission, rearrangement, and cyclization that are not typically observed in hydrolysis or microbial degradation. nih.gov While acrinathrin is susceptible to photolysis, studies on its application to lettuce surfaces showed no significant photo-isomerisation. nih.gov Other pyrethroids demonstrate rapid photodegradation in water, with half-lives that can be as short as a few days. ceek.jp The efficiency of photolysis depends on the intensity and wavelength of light, as well as the presence of other substances in the water that can act as photosensitizers. nih.gov

| Degradation Pathway | Key Mechanism | Influencing Factors | General Outcome |

|---|---|---|---|

| Hydrolysis | Cleavage of ester linkage | pH (faster in alkaline conditions), Temperature | Formation of corresponding acid and alcohol |

| Photolysis | Breakdown by sunlight | Light intensity, Wavelength | Rapid degradation via bond scission, rearrangement, etc. |

Microbial Degradation Pathways and Soil Metabolite Formation

Microbial degradation is a significant pathway for the breakdown of acrinathrin in soil and aquatic environments. frontiersin.org Microorganisms such as bacteria and fungi can utilize pesticides as a source of carbon and nutrients, breaking them down into simpler, less complex compounds. frontiersin.orgnih.gov

The primary mechanism for the microbial degradation of pyrethroids like acrinathrin is the enzymatic hydrolysis of the ester bond. frontiersin.orgnih.gov This initial step is similar to chemical hydrolysis and results in the formation of an alcohol and a carboxylic acid. These primary metabolites can then be further degraded by microbial action.

Studies have been conducted to identify the metabolites of acrinathrin. The main metabolite identified in honey residue analysis is 3-phenoxybenzaldehyde. researchgate.net Research using radiolabelled ¹⁴C-acrinathrin has been employed to trace its degradation and the formation of metabolites in soil and subsequent crops. nih.govresearchgate.net In these studies, while residues in rotational crops were generally low, the specific chemical structures of the metabolites could not always be fully identified due to their small quantities. nih.gov However, analysis of the related pyrethroid permethrin (B1679614) has identified major intermediate metabolites such as 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde, which provides insight into the likely degradation pathway of acrinathrin. frontiersin.orgresearchgate.net

Models for Predicting Environmental Attenuation of this compound (Acrinathrin)

Mathematical models are essential tools for predicting the environmental fate, transport, and concentration of pesticides like acrinathrin. epa.gov These models use chemical properties and environmental parameters to simulate how a substance will behave over time.

Regulatory agencies like the U.S. Environmental Protection Agency (EPA) use a suite of models for risk assessment. epa.gov The Pesticide in Water Calculator (PWC) , for example, simulates pesticide application to land and its subsequent movement into surface and groundwater. epa.gov Such models incorporate processes like advection, dispersion, and degradation to estimate environmental concentrations. epa.gov

Screening models like BIOSCREEN are also used to simulate natural attenuation processes. nv.govgsienv.com These models can simulate solute transport with biodegradation modeled as a first-order decay process, where the rate of degradation is proportional to the concentration of the substance. nv.gov Key input parameters for these models often include:

Adsorption/Sorption Coefficients (Kd or Koc): These values describe the tendency of the chemical to bind to soil organic carbon, affecting its mobility. irrigationtoolbox.comnv.gov

Degradation Half-life: This represents the time it takes for half of the applied substance to break down.

Soil and Site Properties: Information on soil bulk density, water flow, and organic carbon content is crucial for accurate predictions. irrigationtoolbox.comnv.gov

These models help to estimate the persistence of a pesticide in the environment, its potential to move into water bodies, and the time it might take for natural processes to reduce its concentration. nv.gov

Interactions of Rufast Acrinathrin Within Agroecosystems

Compatibility of Rufast (Acrinathrin) with Entomopathogenic Fungi and Other Biological Control Agents

The compatibility of chemical pesticides with biological control agents is a critical factor in developing sustainable pest management strategies. Studies have investigated the effects of acrinathrin (B52264) on entomopathogenic fungi and other beneficial arthropods.

Research indicates that acrinathrin formulations, particularly those belonging to the pyrethroid group, have shown relatively higher compatibility with the entomopathogenic fungus Beauveria bassiana compared to other chemical groups like organophosphates and organostannics scielo.brresearchgate.netscielo.br. In in vitro evaluations, acrinathrin was found to be selective to Beauveria bassiana, Metarhizium anisopliae, and Paecilomyces fumosoroseus, suggesting its potential for use in IPM programs in conjunction with these fungi, or to preserve their inoculum potential within agroecosystems uel.bruel.br.

However, it is important to note that while acrinathrin is designed to target specific pests, it can inadvertently affect beneficial arthropods if applied indiscriminately cnagrochem.com. The potential impact on non-target species, such as pollinators, needs careful consideration cnagrochem.com. The use of biological control agents like entomopathogenic fungi (B. bassiana, M. anisopliae) and predatory mites (Neoseiulus barkeri, Neoseiulus californicus) is a key component of IPM, aiming to suppress pest populations researchgate.net. The compatibility of acrinathrin with these agents allows for a more holistic approach to pest control, reducing reliance on solely chemical interventions cnagrochem.comfrontiersin.org.

A summary of compatibility findings for Beauveria bassiana with various acaricides, including acrinathrin, is presented in the table below:

| Active Ingredient | Chemical Group | Compatibility with B. bassiana (Germination, Vegetative Growth, Sporulation) | Reference |

| Acrinathrin | Pyrethroid | More compatible | scielo.brresearchgate.net |

| Abamectin | Avermectin | More compatible | scielo.brresearchgate.net |

| Clorfenapyr | Pyrrole | Affected, but less than others at half MC | scielo.br |

| Fenpyroximate | Pyrazole | Affected | scielo.br |

| Amitraz | Formamidine | Drastically affected | scielo.br |

| Hexythiazox | Thiazolidine | Affected | scielo.br |

| Dimethoate | Organophosphate | Drastically affected | scielo.brresearchgate.net |

| Pyridaphenthion | Pyridazinone | Totally prevented sporulation | scielo.br |

| Fenbutatin Oxide | Organostanic | Drastically affected | scielo.brresearchgate.net |

| Azocyclotin | Organostanic | Totally prevented sporulation | scielo.br |

| Cyhexatin | Organostanic | Totally prevented sporulation | scielo.br |

Synergistic and Antagonistic Interactions of this compound (Acrinathrin) with Other Agrochemicals

Tank mixing of agrochemicals is a common practice in agriculture, offering advantages such as reduced costs and working time, and aiding in resistance prevention sprayers101.comsci-hub.se. However, these mixtures can lead to additive, synergistic, or antagonistic interactions sci-hub.se.

Studies have shown synergistic interactions between acrinathrin and certain carbamate (B1207046) insecticides and fungicides. For instance, carbamate insecticides such as pirimicarb (B1678450) and oxamyl, and the carbamate fungicide propamocarb (B29037), have been shown to synergize the toxicity of acrinathrin, particularly in resistant strains of Frankliniella occidentalis (western flower thrips) bioone.org. This synergism can restore susceptibility to acrinathrin in resistant populations and offers prospects for preventing resistance development bioone.org. Piperonyl butoxide (PBO), a common synergist, has also been found to significantly enhance acrinathrin's efficacy, reducing resistance levels in F. occidentalis nih.gov.

Conversely, antagonistic effects can occur when certain pesticides are combined. For example, combinations of some acaricides (like spirodiclofen) with insecticides (such as imidacloprid (B1192907) or phosmet) have been observed to reduce acaricidal effectiveness researchgate.net. While not specifically detailed for acrinathrin in the provided search results, the general principle of antagonism in tank mixes is relevant to consider when formulating mixtures involving acrinathrin researchgate.net. The potential for synergistic interactions, especially with fungicides, has been reported for pyrethroid insecticides, including acrinathrin, due to the inhibition of P450 enzymes which are involved in insecticide metabolism researchgate.net.

The table below illustrates examples of synergistic interactions with acrinathrin:

| Agrochemical Class | Specific Compounds | Pest Species | Observed Interaction | Reference |

| Carbamate Insecticides | Pirimicarb, Oxamyl | F. occidentalis | Synergistic | bioone.org |

| Carbamate Fungicides | Propamocarb | F. occidentalis | Synergistic | bioone.org |

| Synergist | Piperonyl Butoxide (PBO) | F. occidentalis | High Synergism | nih.gov |

Role of this compound (Acrinathrin) Formulations in Integrated Pest Management (IPM) Program Design

This compound, based on acrinathrin, is recognized as one of the few pyrethroids accepted in Integrated Pest Management (IPM) programs due to its highly specific levels of selectivity cheminova.asia. IPM strategies aim to manage pests sustainably by combining various methods, including biological, cultural, and chemical controls, to minimize environmental impact and reduce reliance on single chemical interventions cnagrochem.comcore.ac.ukcnagrochem.com.

Acrinathrin's role in IPM is supported by its targeted action against specific pests like thrips and mites, and its relatively low toxicity to mammals and birds cheminova.asiacymitquimica.com. Its effectiveness against a wide range of pests, including aphids, beetles, and caterpillars, makes it a valuable tool cnagrochem.com. The development of various formulations, such as patented Emulsifiable Water (EW) and Suspension Concentrate (SC) formulations, further enhances its utility in IPM cheminova.asia. Water-based formulations, for instance, can reduce operator hazards and improve toxicological profiles cheminova.asia.

In IPM programs, acrinathrin can be rotated with other pesticides to manage pest resistance, ensuring long-term effectiveness cnagrochem.com. Its compatibility with certain biological control agents and its potential for synergistic interactions with other agrochemicals (as discussed in previous sections) allow for more flexible and effective tank-mix strategies within an IPM framework sprayers101.combioone.orgcnagrochem.comcnagrochem.com. Manufacturers are continuously developing formulations that minimize side effects on beneficial insects and pollinators, and promote targeted application methods and eco-friendly adjuvants, aligning with the goals of sustainable agriculture and IPM cnagrochem.com.

The integration of acrinathrin into IPM programs involves considering its residual activity. Studies have shown that acrinathrin can exhibit remarkable residual effects on nymphs of pests like Scaphoideus titanus, maintaining efficacy for several days post-application, which is beneficial for sustained pest control within an IPM context mdpi.com.

Advanced Analytical Methodologies for Rufast Acrinathrin Detection and Quantification

Chromatographic Techniques for Acrinathrin (B52264) Residue Analysis (e.g., HPLC, GC)

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), including Ultra-High Performance Liquid Chromatography (UHPLC), are foundational for acrinathrin residue analysis due to their separation capabilities. These methods allow for the isolation of acrinathrin from complex sample matrices before detection and quantification.

Gas Chromatography (GC) is frequently employed for the determination of acrinathrin residues. Early methods proposed GC with an electron capture detector (GC-ECD) for acrinathrin in vegetables, achieving a determination limit of 0.001 mg kg⁻¹ psu.edu. More advanced GC systems, such as those coupled with Mass Spectrometry (GC-MS), offer enhanced selectivity and sensitivity. For instance, a GC-MS method for acrinathrin in water samples utilized a HP-5MS fused silica (B1680970) capillary column and achieved a detection limit of 3 ng L⁻¹, significantly below European Community tolerance limits psu.edu. Flame Ionization Detectors (FID) are also used in GC analysis, although pyrethroids may not ionize efficiently in a flame, limiting FID utility for their detection researchgate.netnih.gov.

Liquid Chromatography (LC), particularly Reverse-Phase Liquid Chromatography (RP-LC), is a preferred method for pyrethroid pesticide analysis in agricultural products nih.gov. UHPLC coupled with a photodiode array detector (UHPLC-PDA) has been developed for the determination of acrinathrin, among other insecticides, in potatoes. This method demonstrated good linearity (0.992–0.998), limits of detection (0.02–0.47 µg/kg), limits of quantification (0.06–1.58 µg/kg), recovery (94.1 to 112%), and precision (relative standard deviation <18%) for spiked levels between 2.5 and 50 µg/kg researchgate.net.

A summary of typical performance characteristics for chromatographic methods for acrinathrin is presented below:

| Method Type | Detector | Matrix | LOD (µg/kg or ng/L) | LOQ (µg/kg or ng/L) | Recovery (%) | Reference |

| GC | ECD | Vegetables | 1 (mg kg⁻¹) | - | - | psu.edu |

| GC | MS | Water | 3 (ng L⁻¹) | 9 (ng L⁻¹) | - | psu.edu |

| UHPLC | PDA | Potatoes | 0.02–0.47 | 0.06–1.58 | 94.1–112 | researchgate.net |

Spectroscopic Approaches for Acrinathrin Identification and Quantification (e.g., Mass Spectrometry)

Mass Spectrometry (MS) plays a pivotal role in the identification and quantification of acrinathrin, offering high sensitivity and the ability to discern compounds based on their mass-to-charge ratio nih.gov. The coupling of MS with chromatographic techniques, such as GC-MS and LC-MS, has significantly advanced pesticide residue analysis perkinelmer.com.

For acrinathrin, Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach. In GC-MS analysis, the molecular ion of acrinathrin typically appears at 541 m/z, with a base peak at 181 m/z psu.edu. Other qualifier ions, such as 289, 208, and 93 m/z, are often monitored in Selected Ion Monitoring (SIM) mode for enhanced specificity psu.edu. Electron Ionization (EI) is a frequently used ionization technique in GC-MS for acrinathrin massbank.eunih.gov.

Liquid Chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the technique of choice for confirmatory analysis of pesticides, including acrinathrin, due to its unmatched sensitivity and selectivity, achieved through multiple reaction monitoring (MRM) transitions perkinelmer.com. High-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (QTOF-MS) and orbital trap MS, further improve identification and confirmation processes by providing accurate mass measurements uoa.grchromatographyonline.com. These systems can be coupled with both LC (LC-ESI-QTOF, LC-orbital trap MS) and GC (GC-APCI-QTOF), allowing for the simultaneous detection and identification of a wide range of compounds and their metabolites uoa.grchromatographyonline.com. While LC-ESI-QTOF may exhibit signal suppression for some analytes, GC-APCI-QTOF can show signal enhancement uoa.gr.

Development of Immunochemical and Biosensor-Based Detection Methods for Rufast (Acrinathrin)

Immunochemical and biosensor-based methods offer rapid, cost-effective, and high-throughput alternatives for pesticide residue analysis, complementing traditional chromatographic techniques ucanr.eduucdavis.edu. These methods leverage the specific binding of pesticides (antigens) to antibodies.

Enzyme-linked immunosorbent assay (ELISA) is a valuable immunochemical tool for detecting and quantifying pesticides, including pyrethroids, in various environmental and agricultural samples nih.govucdavis.eduresearchgate.net. ELISA offers high sensitivity and accuracy, with the working principle involving the specific binding of pesticides to antibodies immobilized on a solid surface, followed by detection and quantification via an enzymatic reaction nih.gov. While specific ELISA methods for acrinathrin were not detailed in the provided results, the development of monoclonal antibodies (mAbs) for pyrethroids like deltamethrin (B41696) has led to highly sensitive indirect competitive ELISA (ic-ELISA) assays, with limits of detection ranging from 24.4 to 152.2 μg/kg in various matrices researchgate.net.

Biosensors are analytical devices that integrate a biological recognition element (e.g., antibodies, enzymes) with a transducer to produce a measurable signal in response to an analyte nih.govcam.ac.uk. Immunosensors, a specialized type of biosensor, utilize antibodies for detection and can provide continuous, in situ, rapid, and sensitive measurements based on conventional immunoassay techniques ucanr.edu. Amperometric biosensors, for instance, measure a current proportional to the concentration of electroactive elements, offering high selectivity nih.gov. An amperometric immunosensor developed for deltamethrin achieved a comparable detectability with a limit of detection of 4.7 μg/L in seawater without pretreatment, suggesting the potential for similar applications for acrinathrin researchgate.net. The advantages of these methods include their adaptability for field applications and their ability to address large numbers of samples efficiently nih.govucdavis.edu.

Sample Preparation Strategies for Complex Agricultural Matrices

Effective sample preparation is a critical step in the analysis of acrinathrin residues in complex agricultural matrices, aiming to isolate analytes, remove interfering substances, and enhance detection sensitivity nih.govd-nb.info. Various strategies are employed depending on the target analyte characteristics, matrix type, and analytical method requirements nih.gov.

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely adopted for multi-residue analysis of pesticides in agricultural products researchgate.netnih.govthermofisher.com. This approach typically involves acetonitrile (B52724) extraction and salt mixture partitioning, followed by a clean-up step using dispersive solid-phase extraction (d-SPE) d-nb.infonih.gov. Common sorbents used in d-SPE include magnesium sulfate (B86663) (MgSO₄), primary secondary amine (PSA), and C18 d-nb.infothermofisher.com. For example, in the analysis of acrinathrin in Aster scaber, a QuEChERS extract kit containing MgSO₄ and NaCl was used, followed by vigorous shaking and centrifugation d-nb.info.

Other established sample preparation strategies include:

Solid-Phase Extraction (SPE): A common choice for extracting acaricides from honey, often using C18 cartridges, although other sorbent phases like C8 and Florisil have also been used effectively researchgate.net.

Solid-Phase Microextraction (SPME): A fast procedure for extracting acaricides from honey before GC-MS analysis researchgate.net.

Liquid-Liquid Extraction (LLE): Used for acrinathrin determination in water samples, typically with solvents like hexane (B92381) psu.edu.

Microwave-Assisted Extraction (MAE) and Ultrasonic Extraction: Also employed for pesticide residue analysis d-nb.info.

Minimizing matrix effects is a significant challenge in pesticide residue analysis, especially in complex dry samples d-nb.info. Matrix effects can lead to signal suppression or enhancement in mass spectrometry uoa.gr. Strategies to mitigate these effects include careful sample preparation, dilution of extracts, the use of analytical protectants, and matrix-matched standards d-nb.info.

Future Research Trajectories for Rufast Acrinathrin in Chemical Biology and Agricultural Science

Exploration of Novel Applications and Target Pest Expansion for Rufast (Acrinathrin)

While acrinathrin (B52264) is registered for use on a range of crops including potatoes, tomatoes, and beans against pests like psyllids, spider mites, thrips, and aphids, ongoing research seeks to broaden its applicability and efficacy. herts.ac.ukherts.ac.uk One promising area of investigation is its use in integrated pest management (IPM) strategies, particularly in combination with other compounds to overcome resistance.

A noteworthy application is in apiculture for the control of the parasitic mite Varroa destructor, a major threat to honeybee colonies. wikipedia.org Studies have confirmed the efficacy of acrinathrin-impregnated strips in managing Varroa mite populations. mtak.hunih.gov However, the development of resistance in Varroa mites necessitates further research into optimal application methods and the potential for synergistic combinations with other acaricides. wikipedia.org

Furthermore, research into the synergistic effects of acrinathrin with other compounds presents a novel approach to pest control. For instance, studies have shown that certain carbamates can synergize the toxicity of acrinathrin in resistant strains of western flower thrips (Frankliniella occidentalis). bioone.orgnih.gov This suggests a potential for developing new formulations or tank mixtures that could enhance efficacy against resistant pest populations.

Future research should focus on identifying new target pests for which acrinathrin could be an effective control agent. This would involve laboratory bioassays to determine its efficacy against a wider range of agricultural and horticultural pests, followed by field trials to validate these findings under real-world conditions.

Table 1: Current and Potential Future Applications of Acrinathrin

| Application Area | Current Target Pests | Potential Future Applications |

| Row Crops (Potatoes, Tomatoes, Beans) | Psyllids, Two-spotted spider mites, Thrips, Leafminers, Aphids herts.ac.ukherts.ac.uk | Expanded control of secondary pests, use in pest resistance management programs. |

| Fruit Crops (Grapes) | Mites mbimph.com | Control of emerging invasive insect species. |

| Apiculture | Varroa destructor mite wikipedia.org | Rotational use with other acaricides to manage resistance. |

| Synergistic Formulations | Resistant Western Flower Thrips (Frankliniella occidentalis) bioone.orgnih.gov | Development of products with enhanced efficacy against a broader spectrum of resistant pests. |

Predictive Modeling of Resistance Evolution and Landscape-Level Management

The evolution of insecticide resistance is a significant threat to the long-term efficacy of acrinathrin. Predictive modeling offers a powerful tool to understand and forecast the development of resistance in pest populations. While specific models for acrinathrin resistance are not yet widely published, the principles of resistance modeling for other insecticides can be readily applied. researchgate.netnih.govfrontiersin.orgmdpi.comresearchgate.net

These models typically incorporate various factors that influence the selection pressure for resistance, including the frequency and dosage of insecticide application, the genetics of resistance in the pest population, and the level of gene flow between different pest populations. By simulating different scenarios, researchers can identify strategies to delay the onset and spread of resistance.

Landscape-level management is an approach that considers the spatial distribution of crops, pests, and insecticide applications across a broader geographical area. gu.se Landscape genetics, a field that studies the influence of landscape features on genetic variation, can provide valuable insights into how pest populations are connected and how resistance genes might spread. nih.govusda.govresearchgate.net

Future research in this area should focus on:

Developing and validating predictive models specifically for acrinathrin resistance in key pest species.

Integrating landscape-level data, such as crop distribution and pest movement patterns, into these models.

Using model outputs to design and implement landscape-level resistance management strategies, such as the strategic use of refugia (areas where susceptible pests can survive) and the rotation of different insecticide modes of action.

Development of Next-Generation Formulations for Optimized Efficacy and Environmental Profile

Current formulations of acrinathrin include emulsifiable concentrates and suspension concentrates. herts.ac.ukherts.ac.uk While effective, there is considerable scope for the development of next-generation formulations with improved efficacy and a more favorable environmental profile.

One promising avenue of research is the development of controlled-release formulations. These formulations are designed to release the active ingredient slowly over time, which can lead to:

Prolonged efficacy: Maintaining a lethal concentration for a longer period, reducing the need for frequent applications.

Reduced environmental impact: Minimizing the initial peak concentration of the pesticide in the environment, thereby reducing the risk of runoff and non-target effects.

Improved safety: Reducing applicator exposure to the active ingredient.

Nanoformulations, which involve the use of nanotechnology to encapsulate or deliver the active ingredient, also hold significant potential. Nanosized carriers can improve the solubility and stability of acrinathrin, enhance its uptake by pests, and allow for more targeted delivery.

Future research should explore various encapsulation techniques and carrier materials (e.g., polymers, liposomes) to develop novel acrinathrin formulations. The efficacy and environmental fate of these new formulations will need to be rigorously tested in both laboratory and field settings.

Advanced Studies on Acrinathrin's Interactions with Ecosystem Components and Biodiversity

Recent research has begun to investigate the sub-lethal effects of acrinathrin on non-target organisms. For example, one study examined the impact of acrinathrin on the fecundity and moulting of the soil microarthropod Bilobella braunerae. mbimph.commbimph.com The study found that even at sub-lethal concentrations, acrinathrin delayed egg-laying and reduced fecundity, highlighting the potential for subtle but significant impacts on soil ecosystems. mbimph.commbimph.com

Future research should adopt a more holistic approach to assessing the environmental impact of acrinathrin, including:

Long-term monitoring studies: To assess the chronic effects of acrinathrin on populations of non-target organisms in agricultural landscapes.

Mesocosm and field-scale experiments: To study the effects of acrinathrin on community structure and ecosystem functioning (e.g., pollination, decomposition, nutrient cycling).

Investigations into synergistic effects: To determine how the toxicity of acrinathrin may be altered in the presence of other environmental stressors, such as other pesticides or climate change factors. beyondpesticides.orgbeyondpesticides.orgplos.org

Studies on aquatic ecosystems: Given its high toxicity to aquatic life, further research is needed to understand the fate and effects of acrinathrin in freshwater streams, ponds, and wetlands. epa.govnih.govunimelb.edu.aunih.gov

Table 2: Ecotoxicological Profile of Acrinathrin

| Organism Group | Toxicity Level | Research Findings |

| Bees | High herts.ac.ukherts.ac.uk | Further research needed on sub-lethal effects on colony health and behavior. |

| Aquatic Organisms | High herts.ac.ukherts.ac.uk | Studies required to assess the impact of runoff from treated fields on aquatic communities. |

| Birds | Moderate herts.ac.ukherts.ac.uk | Long-term studies on reproductive success and population dynamics are needed. |

| Earthworms | Moderate herts.ac.ukherts.ac.uk | Research on the effects on soil health and nutrient cycling is warranted. |

| Soil Microarthropods | Chronic effects observed mbimph.com | Sub-lethal concentrations can negatively impact fecundity and development in species like Bilobella braunerae. mbimph.commbimph.com |

Innovation in Detection Technologies for Environmental Monitoring of this compound (Acrinathrin)

Effective environmental monitoring is essential for ensuring that acrinathrin is used safely and for assessing its potential environmental impact. A range of analytical techniques are available for the detection of acrinathrin and other pyrethroids in various environmental matrices. mhlw.go.jpekb.egfoodsafety.institutenih.gov

Traditional methods such as gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are well-established for the sensitive and specific detection of acrinathrin residues in samples such as honey, beeswax, and agricultural products. mtak.hunih.govresearchgate.net

More recently, there has been growing interest in the development of biosensors for the rapid and on-site detection of pesticides. mdpi.commdpi.comnih.govbohrium.com These devices utilize biological recognition elements, such as enzymes or antibodies, coupled with a transducer to generate a measurable signal in the presence of the target analyte. Electrochemical and electrochemiluminescence biosensors, often utilizing screen-printed electrodes, have shown promise for the sensitive and portable detection of pesticides. mdpi.commdpi.com

Future research in this area should focus on:

Developing more sensitive and selective analytical methods: To detect acrinathrin and its degradation products at even lower concentrations in complex environmental samples.

Miniaturizing detection systems: To create portable and user-friendly devices for on-site monitoring by farmers, regulators, and environmental agencies.

Exploring novel biorecognition elements: Such as aptamers and nanomaterials, to enhance the performance of biosensors for acrinathrin detection. mdpi.com

Developing methods for assessing the bioavailability of acrinathrin: To better understand the fraction of the pesticide that is available to cause biological effects in the environment.

Q & A

How can researchers identify knowledge gaps in existing Rufast studies to formulate meaningful research questions?

Conduct systematic literature reviews using tools like Research Rabbit to map citation networks and content-based recommendations . Prioritize unresolved contradictions in pharmacological mechanisms or conflicting efficacy results. Use ResearchGPT for structured queries (e.g., "What are unresolved contradictions in this compound's pharmacokinetic profiles?") to refine hypotheses . Validate gaps by cross-referencing recent high-impact journals and preprints.

Q. What experimental parameters are critical for optimizing this compound synthesis in early-stage research?

Key parameters include reaction temperature, solvent polarity, and catalyst-to-substrate ratios. Use Design of Experiments (DOE) to test interactions between variables. Characterize intermediates via HPLC and NMR to ensure purity >98% . For yield calculations, prioritize gravimetric analysis over spectroscopic estimates .

Q. How should researchers design a robust methodology for this compound’s in vitro bioactivity assays?

Standardize cell lines (e.g., HepG2 for hepatotoxicity) and control for batch variability. Include positive/negative controls and triplicate measurements. Validate results using orthogonal assays (e.g., fluorescence-based and colorimetric methods) to mitigate false positives . Document protocols in line with Beilstein Journal guidelines for reproducibility .

Q. What are the best practices for synthesizing and characterizing novel this compound derivatives?

Follow IUPAC nomenclature for derivatives and provide full spectroscopic data (¹H/¹³C NMR, HRMS) in supplementary materials. For new compounds, include elemental analysis and X-ray crystallography where possible . Use standardized abbreviations for reagents (e.g., DMF, THF) to enhance clarity .

Q. How can researchers ensure ethical compliance in this compound-related data collection?

Obtain informed consent for clinical data and anonymize datasets. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing . For animal studies, follow ARRIVE guidelines and report approval codes from institutional ethics boards .

Advanced Research Questions

Q. How can contradictory results in this compound’s metabolic stability studies be resolved?

Perform root-cause analysis: compare incubation conditions (e.g., microsomal vs. hepatocyte models), enzyme kinetics, and batch-to-batch reagent variability. Validate findings using isotopic labeling or CRISPR-edited cell lines to isolate metabolic pathways . Publish raw datasets and analysis scripts for peer verification .

Q. What advanced statistical methods are suitable for analyzing nonlinear dose-response relationships in this compound trials?

Apply mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical modeling for small sample sizes or bootstrapping for nonparametric distributions. Visualize data with 3D response surfaces to identify synergistic/antagonistic effects .

Q. How can machine learning enhance structure-activity relationship (SAR) predictions for this compound analogs?

Train models on open-access databases (e.g., ChEMBL) using descriptors like logP, topological polar surface area, and molecular docking scores. Validate predictions with in vitro assays and apply SHAP (SHapley Additive exPlanations) to interpret feature importance . Cross-check against quantum mechanical calculations for electronic properties .

Q. What strategies mitigate batch-to-batch variability in this compound nanoparticle formulations?

Implement Quality by Design (QbD) frameworks to optimize critical quality attributes (e.g., particle size, zeta potential). Use dynamic light scattering (DLS) for real-time monitoring and Taguchi methods to minimize noise factors . Share formulation protocols via platforms like protocols.io for community validation .

Q. How can cross-disciplinary approaches resolve this compound’s off-target effects in complex biological systems?

Integrate proteomics (e.g., affinity purification mass spectrometry) and network pharmacology to map interaction pathways. Validate findings in organ-on-chip models or patient-derived xenografts. Collaborate with computational biologists to simulate polypharmacology networks .

Methodological Resources

- Data Contradiction Analysis : Follow the "3.5 Look for Contradiction" framework to iteratively test hypotheses against conflicting evidence .

- Literature Review Tools : Use Research Rabbit for citation mapping and ResearchGPT for semantic query refinement .

- Reproducibility : Adhere to Beilstein Journal’s experimental reporting standards, including detailed supplementary materials and open-data repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.